molecular formula C10H15N3O B11197580 1-Ethyl-3-(pyrrolidin-1-YL)-1,2-dihydropyrazin-2-one

1-Ethyl-3-(pyrrolidin-1-YL)-1,2-dihydropyrazin-2-one

Cat. No.: B11197580
M. Wt: 193.25 g/mol
InChI Key: LABYIVRKMLHURZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyrrolidin-1-YL)-1,2-dihydropyrazin-2-one is a heterocyclic compound that contains both a pyrazinone and a pyrrolidine ring

Preparation Methods

The synthesis of 1-Ethyl-3-(pyrrolidin-1-YL)-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable pyrazinone precursor in the presence of a base. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-(pyrrolidin-1-YL)-1,2-dihydropyrazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, with common reagents including alkyl halides and acyl chlorides. These reactions can lead to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-Ethyl-3-(pyrrolidin-1-YL)-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(pyrrolidin-1-YL)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-Ethyl-3-(pyrrolidin-1-YL)-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: This compound shares the pyrrolidine ring but lacks the pyrazinone moiety, leading to different chemical and biological properties.

    Pyrazin-2-one: This compound contains the pyrazinone ring but lacks the pyrrolidine moiety, resulting in distinct reactivity and applications.

    Pyrrolidin-1-yl derivatives: These compounds have the pyrrolidine ring with various substituents, offering a range of biological activities and chemical reactivities.

The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-ethyl-3-pyrrolidin-1-ylpyrazin-2-one

InChI

InChI=1S/C10H15N3O/c1-2-12-8-5-11-9(10(12)14)13-6-3-4-7-13/h5,8H,2-4,6-7H2,1H3

InChI Key

LABYIVRKMLHURZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C(C1=O)N2CCCC2

Origin of Product

United States

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